N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
Description
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a heterocyclic compound comprising a benzimidazole core substituted at position 2 with a propan-2-yl (isopropyl) group and at position 5 with a pyridine-2-carboxamide moiety. Benzimidazole derivatives are widely explored in pharmaceuticals due to their versatility in forming hydrogen bonds and interacting with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O/c1-10(2)15-19-12-7-6-11(9-14(12)20-15)18-16(21)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
WKYDFRKKHJBUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The pyridine ring is then introduced through various synthetic strategies, including the use of pyridine-2-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole or pyridine rings .
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate (MK-905)
- Structure : Replaces pyridine-2-carboxamide with a carbamate linked to a thiazole ring.
- Key Differences: Carbamate vs. Thiazole vs. Pyridine: The aromatic thiazole may engage in π-π stacking, whereas pyridine offers stronger hydrogen bonding via its lone pair.
- Applications : Used in veterinary medicine (Bovicam®), suggesting distinct biological targets compared to the target compound .
(b) 2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide
- Structure : Substitutes benzimidazole with pyrazole and introduces a chlorine atom at pyridine position 3.
- Key Differences: Pyrazole vs. Benzimidazole: Pyrazole’s smaller ring reduces aromatic interactions but may improve solubility.
Substituent Effects on Crystallinity and Stability
(a) N-[2-(3-Hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
- Structure : Features trifluoromethyl (CF₃) and hydroxyl groups on indazole.
- Key Differences :
(b) N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methanesulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide
- Structure : Incorporates a methanesulfonylethyl group on indazole.
Hydrogen Bonding and Crystal Packing
The target compound’s benzimidazole and pyridine groups enable a robust hydrogen-bonding network, critical for stabilizing crystal structures. Graph set analysis (e.g., Etter’s rules) predicts motifs like R₂²(8) for amide dimers, common in carboxamides . In contrast:
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Properties
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{13}H_{15}N_{3}O
- Molecular Weight : 229.28 g/mol
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant Activity : It has been reported to possess antioxidant properties, potentially reducing oxidative stress in cells.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Biological Activity Against Cancer Cell Lines
Research has demonstrated the efficacy of this compound against several cancer cell lines. Below is a summary table of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HepG2 | 10.0 | Inhibition of proliferation |
Case Studies and Research Findings
- Anticancer Activity : A study conducted by Li et al. (2023) evaluated the anticancer activity of this compound against breast cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 12.5 µM for MCF7 cells, indicating its potential as an anticancer agent .
- Mechanistic Insights : Another research highlighted that this compound induces apoptosis in A549 lung cancer cells through the activation of caspase pathways, demonstrating its role in programmed cell death .
- Comparative Studies : In comparative studies with other benzimidazole derivatives, this compound exhibited superior cytotoxicity against HepG2 liver cancer cells, suggesting that modifications in the chemical structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
